1'-[2-(4-chlorophenoxy)ethyl]-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
1’-[2-(4-chlorophenoxy)ethyl]-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a biindole moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[2-(4-chlorophenoxy)ethyl]-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with indole derivatives under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-[2-(4-chlorophenoxy)ethyl]-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1’-[2-(4-chlorophenoxy)ethyl]-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-[2-(4-chlorophenoxy)ethyl]-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Erastin: A piperazinyl-quinazolinone compound with oncogene-selective lethality.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-N’-phenylthiourea: A compound with a similar chlorophenoxyethyl group.
Uniqueness: 1’-[2-(4-chlorophenoxy)ethyl]-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one stands out due to its unique biindole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19ClN2O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C24H19ClN2O3/c25-16-9-11-17(12-10-16)30-14-13-27-22-8-4-2-6-19(22)24(29,23(27)28)20-15-26-21-7-3-1-5-18(20)21/h1-12,15,26,29H,13-14H2 |
InChI Key |
MHZHUNFZCLVVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CCOC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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